6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Description
6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a chemical compound that belongs to the class of imidazothiazole derivatives. This compound is known for its potential biological activities and has been studied for its applications in various fields, including medicinal chemistry and pharmacology .
Properties
IUPAC Name |
6-(3,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2OS/c13-8-2-1-7(5-9(8)14)11-10(6-17)16-3-4-18-12(16)15-11/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJWZSYSXCOBYKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(N3C=CSC3=N2)C=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde typically involves the reaction of 3,4-dichloroaniline with 2-bromoacetyl bromide to form an intermediate, which is then cyclized with thiourea to produce the imidazothiazole ring. The final step involves the formylation of the imidazothiazole derivative to obtain the desired carbaldehyde compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds with potential biological activities.
Biology: The compound has been evaluated for its antimicrobial, antifungal, and antiviral properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, it has been shown to stimulate the nuclear translocation of the human constitutive androstane receptor (CAR), which plays a role in the regulation of various metabolic pathways . This interaction can lead to changes in gene expression and subsequent biological effects.
Comparison with Similar Compounds
6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde can be compared with other imidazothiazole derivatives, such as:
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent. These compounds share a similar imidazothiazole core structure but differ in their substituents and specific biological activities. The unique combination of the 3,4-dichlorophenyl group and the formyl group in this compound contributes to its distinct chemical and biological properties.
Biological Activity
6-(3,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde is a heterocyclic compound that has attracted considerable attention in medicinal chemistry due to its diverse biological activities. This compound features a fused imidazole and thiazole ring structure with a 3,4-dichlorophenyl substituent, which contributes to its unique pharmacological properties. Research indicates its potential in targeting various biological pathways, particularly in the context of antimicrobial and anticancer activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Primary Target : The human constitutive androstane receptor (CAR), which plays a crucial role in regulating drug metabolism and detoxification processes in the liver.
- Mode of Action : The compound stimulates the nuclear translocation of CAR, leading to the activation of various downstream biochemical pathways involved in xenobiotic metabolism and cellular detoxification .
Biochemical Pathways
Activation of CAR by this compound influences several key biochemical pathways:
- Drug metabolism
- Detoxification processes
- Elimination of foreign substances from the body
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant inhibitory effects against Mycobacterium tuberculosis (Mtb) . The compound interacts with the enzyme pantothenate synthetase in Mtb, inhibiting its function and thus contributing to its antitubercular properties .
Anticancer Activity
The compound has shown promising results as an anticancer agent. Studies indicate that it exhibits dose-dependent antiproliferative effects on various cancer cell lines. The specific mechanisms by which it exerts these effects are still under investigation but may involve modulation of cell cycle progression and induction of apoptosis .
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Bhongade et al. (2016) | Reviewed imidazo[2,1-b][1,3]thiadiazole derivatives and highlighted their antimicrobial and anticancer activities. Emphasized the potential for developing new therapeutic agents based on these structures. |
| Recent Laboratory Studies | Demonstrated the compound's effectiveness against Mtb H37Ra with IC50 values indicating significant potency compared to standard antitubercular drugs . |
| Molecular Docking Studies | Indicated strong binding affinity to pantothenate synthetase, suggesting a viable mechanism for its antimicrobial action . |
Pharmacokinetics
Pharmacokinetic studies using in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions have been conducted to assess the viability of this compound for therapeutic use. These studies suggest favorable profiles for absorption and distribution within biological systems .
Preparation Methods
The synthesis of this compound typically involves:
- Reaction of 3,4-dichloroaniline with 2-bromoacetylthiazole under basic conditions.
- Cyclization to form the imidazothiazole ring.
- Formylation to yield the final carbaldehyde product.
This synthetic route allows for efficient production while maintaining high purity levels through techniques such as recrystallization and chromatography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
